Quinolin-3-ol hydrochloride
Overview
Description
Quinolin-3-ol hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. This compound is particularly significant due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-3-ol hydrochloride typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . Another method is the Doebner-Miller reaction, which uses aniline and β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are gaining popularity . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
Quinolin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Investigated for its potential as an antimalarial, antibacterial, and anticancer agent.
Industry: Used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of quinolin-3-ol hydrochloride varies depending on its application. In medicinal chemistry, it often targets enzymes and receptors involved in disease pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . In biological systems, it can chelate metal ions, altering their availability and activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different chemical properties.
Quinoxaline: Another nitrogen-containing heterocycle with distinct biological activities
Uniqueness
Quinolin-3-ol hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as both a ligand for metal ions and an inhibitor for various enzymes makes it particularly versatile in scientific research .
Properties
IUPAC Name |
quinolin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h1-6,11H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHDMKHEQAMOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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